molecular formula C26H23NO7 B12208546 N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide

Cat. No.: B12208546
M. Wt: 461.5 g/mol
InChI Key: AKLJPHYKNFEQAY-UHFFFAOYSA-N
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Description

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide is a synthetic benzamide derivative featuring a chromen-4-one (chromone) core substituted with a 3,4-dimethoxyphenyl group at the 2-position and a 2,6-dimethoxybenzamide moiety at the 6-position. Chromone derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and kinase inhibitory properties .

Properties

Molecular Formula

C26H23NO7

Molecular Weight

461.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C26H23NO7/c1-30-20-10-8-15(12-24(20)33-4)23-14-18(28)17-13-16(9-11-19(17)34-23)27-26(29)25-21(31-2)6-5-7-22(25)32-3/h5-14H,1-4H3,(H,27,29)

InChI Key

AKLJPHYKNFEQAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide typically involves multi-step organic reactionsFor example, Suzuki-Miyaura coupling is often employed to form carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the amide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several benzamide derivatives, as outlined below:

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents Notable Functional Groups
Target Compound Chromen-4-one 2-(3,4-dimethoxyphenyl), 6-(2,6-dimethoxybenzamide) Chromone, dual methoxy, benzamide
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) Benzamide 3,4-dimethoxyphenethylamine side chain Methoxy, phenethylamine
SR48692 Pyrazole-carboxamide Quinolinyl, tricyclodecanecarboxylic acid, 2,6-dimethoxybenzamide 2,6-dimethoxybenzamide, heteroaromatic
Isoxaben Isoxazole-benzamide 3-(1-ethyl-1-methylpropyl)-5-isoxazolyl, 2,6-dimethoxybenzamide Isoxazole, 2,6-dimethoxybenzamide
Key Observations:
  • Chromone vs.
  • Methoxy Substitution : The 2,6-dimethoxybenzamide group is shared with SR48692 and Isoxaben but differs in connectivity (e.g., chromone in the target vs. pyrazole or isoxazole in others).
  • Side Chains : Rip-B and SR48692 incorporate phenethylamine or tricyclic moieties, which are absent in the target compound, suggesting divergent pharmacological targets.

Stability and Pharmacokinetic Considerations

  • Metabolic Stability : Methoxy groups in the target compound may reduce oxidative metabolism compared to hydroxylated analogs like Rip-F, enhancing half-life .

Biological Activity

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to a class of molecules known as chromenones, which are characterized by their diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C26H25N1O6C_{26}H_{25}N_{1}O_{6}, with a molecular weight of approximately 441.4 g/mol. The compound features a chromenone core substituted with a 3,4-dimethoxyphenyl group and an amide linkage to a dimethoxybenzene moiety. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human bladder cancer cells (T24T, UMUC3) and colon cancer cells (HCT116) through mechanisms involving the downregulation of anti-apoptotic proteins such as XIAP .
  • Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against several bacterial strains. This activity may be linked to its structural features that facilitate interaction with microbial targets.
  • Anti-inflammatory Effects : In vitro studies have indicated that this compound can suppress the production of inflammatory cytokines in immune cells .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several studies have highlighted potential pathways:

  • Apoptosis Induction : The compound appears to trigger apoptosis through the intrinsic pathway, which involves mitochondrial changes and activation of caspases.
  • Inhibition of Tumor Growth : In vivo studies have shown that treatment with this compound can significantly reduce tumor mass in xenograft models by affecting cell cycle progression and promoting oxidative stress within cancer cells .

Data Table: Comparative Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundChromenone core with dimethoxy substitutionsAnticancer, antimicrobial
3-(3,4-Dimethoxyphenyl)-N-[2-[4-(dimethylcarbamoyl)phenyl]ethyl]-1,2,4-oxadiazoleOxadiazole instead of benzofuranAntimicrobial
5-Hydroxyflavone derivativesFlavonoid backboneAntioxidant and anti-inflammatory

Case Studies

  • Anticancer Efficacy : In a study involving human cancer cell lines, this compound exhibited IC50 values below 50 µM across multiple cell types. Notably, it showed selective cytotoxicity towards cancerous cells while sparing normal cells .
  • Inflammation Modulation : Another research effort demonstrated that this compound could modulate inflammatory responses in vitro by inhibiting cytokine production from activated immune cells .

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